![molecular formula C9H8N2O3 B2891326 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1352395-45-9](/img/structure/B2891326.png)
7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound . It is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Synthesis Analysis
The synthesis of 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid has been studied . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular structure of 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The InChI code is 1S/C9H8N2O3/c1-14-8-4-2-3-7-6 (9 (12)13)5-10-11 (7)8/h2-5H,1H3, (H,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid include a molecular weight of 192.17 .Scientific Research Applications
Synthesis and Receptor Binding Studies
- A1 Adenosine Receptors Inhibitors : The compound and its derivatives have shown high affinity and selectivity toward A1 adenosine receptors. Methyl and isopropyl esters bearing a p-methoxyphenylethylamino side chain presented Ki values of 6 and 7 nM, respectively. These findings highlight its potential in receptor-targeted therapies (Manetti et al., 2005).
Chemical Synthesis and Tautomerism
- Synthesis and Reactivity Studies : Studies on the synthesis and tautomerism of similar compounds, like 2-hydroxypyrazolo[1,5-a]pyridine, have revealed their potential for nitrosation, nitration, and bromination at specific positions. Methylation reactions have also been explored, offering insights into the compound's chemical versatility (Ochi et al., 1976).
Antimicrobial Activity
- New Pyridine Derivatives with Antimicrobial Properties : Some derivatives of pyrazolo[1,5-a]pyridine, specifically 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, have been synthesized and showed variable and modest antimicrobial activity against bacteria and fungi. This highlights the potential of 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives in antimicrobial research (Patel et al., 2011).
Antiviral Activity
- Derivatives as Antiviral Agents : Certain analogues of pyrazolo[1,5-a]pyridine, such as those synthesized from 4-amino-3-cyanopyrazolo[3,4-d]pyrimidine, have shown antiviral activity against human cytomegalovirus and herpes simplex virus type 1, indicating a potential area of application for similar compounds (Saxena et al., 1990).
Fluorophore Synthesis
- Functional Fluorophores : 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives have been used as strategic intermediates for the preparation of novel functional fluorophores, demonstrating their utility in developing fluorescent probes for biological and environmental applications (Castillo et al., 2018).
Future Directions
The future directions of research on 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-4-2-3-7-6(9(12)13)5-10-11(7)8/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTMUTQRNVENKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=NN21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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